molecular formula C12H15NO3 B13639007 Rel-(2R,3S)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

Rel-(2R,3S)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13639007
M. Wt: 221.25 g/mol
InChI Key: NPLUHRDFXUIWSJ-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(2R,3S)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylic acid group, making it an interesting subject for research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or amines.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where a methoxy group is introduced to a phenyl ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the pyrrolidine ring.

    Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol or other derivatives.

    Substitution: Substitution reactions can occur at the aromatic ring, where the methoxy group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the nature of the substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: In biological research, the compound may be studied for its potential interactions with biological molecules, such as enzymes or receptors.

Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents, particularly those targeting specific pathways or receptors.

Industry: In industrial applications, the compound may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which rac-(2R,3S)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid exerts its effects depends on its interactions with molecular targets. These may include:

    Enzymes: The compound may act as an inhibitor or activator of specific enzymes.

    Receptors: It may bind to receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

    2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: A similar compound without the chiral centers.

    2-(4-methoxyphenyl)pyrrolidine: Lacks the carboxylic acid group.

    2-(4-methoxyphenyl)proline: A structurally related amino acid derivative.

Uniqueness: The unique combination of the methoxyphenyl group, pyrrolidine ring, and carboxylic acid group in rac-(2R,3S)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid provides distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(2R,3S)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H15NO3/c1-16-9-4-2-8(3-5-9)11-10(12(14)15)6-7-13-11/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11-/m0/s1

InChI Key

NPLUHRDFXUIWSJ-QWRGUYRKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2[C@H](CCN2)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C2C(CCN2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.